molecular formula C16H13FN2O3 B4879676 (2E)-N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide

(2E)-N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide

Cat. No.: B4879676
M. Wt: 300.28 g/mol
InChI Key: DPEGLSWWLURPAX-PKNBQFBNSA-N
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Description

(2E)-N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a fluorine atom, a nitro group, and an amide linkage, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group, resulting in 4-fluoro-3-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with an appropriate acyl chloride to form the corresponding amide.

    Aldol Condensation: The final step involves an aldol condensation reaction between the amide and a suitable aldehyde, such as benzaldehyde, under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium methoxide, methanol.

    Hydrolysis: Hydrochloric acid, water, heat.

Major Products Formed

    Reduction: 2-methyl-3-phenylprop-2-enamide with an amino group.

    Substitution: Compounds with different substituents replacing the fluorine atom.

    Hydrolysis: 2-methyl-3-phenylprop-2-enoic acid and 4-fluoro-3-nitroaniline.

Scientific Research Applications

(2E)-N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(4-fluoro-3-nitrophenyl)-3-phenylprop-2-enamide
  • (2E)-N-(4-chloro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide
  • (2E)-N-(4-fluoro-3-aminophenyl)-2-methyl-3-phenylprop-2-enamide

Uniqueness

(2E)-N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-11(9-12-5-3-2-4-6-12)16(20)18-13-7-8-14(17)15(10-13)19(21)22/h2-10H,1H3,(H,18,20)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEGLSWWLURPAX-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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